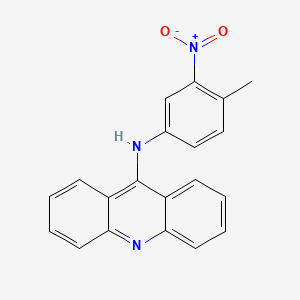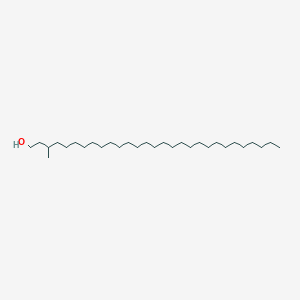
1-Nonacosanol, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonacosanol, 3-methyl- is a long-chain aliphatic alcohol with a molecular formula of C30H62O It is a derivative of 1-Nonacosanol, which is a straight-chain aliphatic 29-carbon primary fatty alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nonacosanol, 3-methyl- can be synthesized through various organic synthesis methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 1-Nonacosanol, 3-methyl- often involves the extraction of natural sources followed by purification processes. The compound can be isolated from plant waxes or other natural materials using techniques such as solvent extraction, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nonacosanol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group in 1-Nonacosanol, 3-methyl- can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 3-Methyl-1-nonacosanal or 3-Methyl-1-nonacosanoic acid.
Reduction: 3-Methyl-nonacosane.
Substitution: 3-Methyl-1-nonacosyl chloride.
Wissenschaftliche Forschungsanwendungen
1-Nonacosanol, 3-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in plant physiology and its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its long-chain structure and hydrophobic properties.
Wirkmechanismus
The mechanism of action of 1-Nonacosanol, 3-methyl- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Nonacosanol: A straight-chain aliphatic 29-carbon primary fatty alcohol.
Nonacosane: A straight-chain hydrocarbon with a molecular formula of C29H60.
1-Triacontanol: A 30-carbon primary fatty alcohol similar in structure to 1-Nonacosanol, 3-methyl-.
Comparison: 1-Nonacosanol, 3-methyl- is unique due to the presence of a methyl group at the third carbon position, which can influence its chemical reactivity and physical properties. Compared to 1-Nonacosanol and Nonacosane, the methyl substitution may enhance its hydrophobicity and alter its interaction with biological membranes and enzymes.
Eigenschaften
CAS-Nummer |
144751-00-8 |
|---|---|
Molekularformel |
C30H62O |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
3-methylnonacosan-1-ol |
InChI |
InChI=1S/C30H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30(2)28-29-31/h30-31H,3-29H2,1-2H3 |
InChI-Schlüssel |
KRYFHCLJLPIRLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
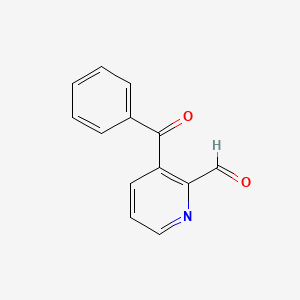
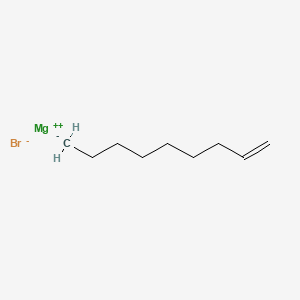
![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
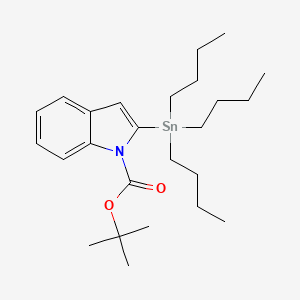
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
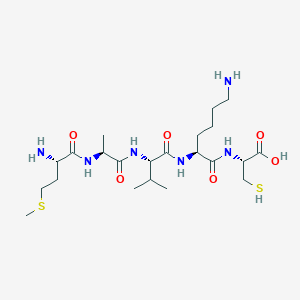
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)
![2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12546208.png)


